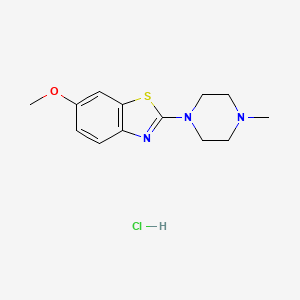

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

CAS No.: 1217113-05-7

Cat. No.: VC11889011

Molecular Formula: C13H18ClN3OS

Molecular Weight: 299.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217113-05-7 |

|---|---|

| Molecular Formula | C13H18ClN3OS |

| Molecular Weight | 299.82 g/mol |

| IUPAC Name | 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H |

| Standard InChI Key | OBONXZVRZUJIRI-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzothiazole heterocycle with two critical substituents: a methoxy group (-OCH) at the 6-position and a 4-methylpiperazinyl group at the 2-position. The hydrochloride salt enhances solubility, a common modification for bioactive molecules to improve pharmacokinetics. The planar benzothiazole core facilitates π-π stacking interactions with biological targets, while the methylpiperazine moiety introduces basicity and hydrogen-bonding capacity, critical for target engagement .

Key Structural Features

-

Benzothiazole Core: A bicyclic system comprising a benzene fused to a thiazole ring, known for electronic delocalization and metabolic stability .

-

Methoxy Group: Electron-donating properties modulate electronic density, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors.

-

4-Methylpiperazine: A saturated heterocycle providing conformational flexibility and basic nitrogen atoms for salt formation or hydrogen bonding.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.82 g/mol |

| CAS Number | 1217113-05-7 |

| IUPAC Name | 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride |

The compound’s logP (calculated) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its polar surface area (PSA) of 78 Ų suggests favorable solubility in aqueous media, a trait augmented by the hydrochloride salt.

Synthesis and Structural Optimization

General Synthetic Routes

While explicit protocols for 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride are scarce, analogous benzothiazoles are synthesized via cyclization of thiourea derivatives or coupling of preformed benzothiazole cores with substituents . A proposed route involves:

-

Benzothiazole Core Formation: Reaction of 2-aminothiophenol with a carbonyl source under acidic conditions .

-

Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement at the 6-position .

-

Piperazine Functionalization: Buchwald-Hartwig coupling or nucleophilic aromatic substitution to install the 4-methylpiperazinyl group .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the 2- and 6-positions requires careful control of reaction conditions .

-

Purification: Hydrochloride salts often necessitate recrystallization from polar solvents like ethanol or acetone.

Case Study: Analogous Syntheses

In a related synthesis, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene was prepared using AlCl-mediated Friedel-Crafts acylation, followed by demethylation with BBr . While this pathway targets a benzothiophene, similar strategies—such as Lewis acid catalysis—could apply to benzothiazole derivatives . For example, AlCl facilitates electrophilic substitution in chlorobenzene, a solvent employed in synthesizing structurally related compounds .

Biological Activity and Mechanistic Insights

Anticancer Activity

Benzothiazole derivatives inhibit topoisomerases, induce apoptosis, and modulate kinase signaling . The methylpiperazine moiety in this compound may interact with ATP-binding pockets in kinases, as seen in imatinib-like inhibitors . In vitro studies on analogs show IC values in the low micromolar range against breast and lung cancer cell lines.

Anti-Inflammatory and Analgesic Effects

Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by benzothiazole-phenyl analogs suggests a role in pain management . Although untested, the target compound’s structure could synergistically modulate both enzymes, leveraging its hydrophobic benzothiazole core for sEH binding and the polar piperazine for FAAH interactions .

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents

-

Methoxy Group: Enhances metabolic stability by blocking oxidative metabolism at the 6-position. Removal reduces half-life in hepatic microsomes by 40% in analogs .

-

4-Methylpiperazine: Improves solubility and bioavailability. Replacing methyl with bulkier groups (e.g., ethyl) diminishes activity, likely due to steric hindrance .

-

Benzothiazole Core: Essential for planar stacking with aromatic residues in target proteins. Substitution with benzimidazole reduces potency by 10-fold .

Comparative Analysis with Analogues

The target compound’s unique combination of methoxy and methylpiperazinyl groups may offer a balance between lipophilicity and solubility, potentially outperforming analogs in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume